molecular formula C21H21ClFN3O B2413230 3-({1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2380189-98-8

3-({1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2413230
CAS No.: 2380189-98-8
M. Wt: 385.87
InChI Key: AWLZSYCDHAQFBV-UHFFFAOYSA-N
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Description

3-({1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a piperidine ring substituted with a 2-chloro-4-fluorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-({1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenyl derivatives: Compounds with similar phenyl ring substitutions.

    Piperidine derivatives: Compounds containing the piperidine ring structure.

    Quinazolinone derivatives: Compounds with the quinazolinone core structure.

Uniqueness

3-({1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O/c22-19-11-17(23)6-5-16(19)13-25-9-7-15(8-10-25)12-26-14-24-20-4-2-1-3-18(20)21(26)27/h1-6,11,14-15H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLZSYCDHAQFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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